molecular formula C7H10N2O B122717 1-(6-Aminopyridin-2-yl)ethanol CAS No. 146859-53-2

1-(6-Aminopyridin-2-yl)ethanol

Cat. No. B122717
CAS RN: 146859-53-2
M. Wt: 138.17 g/mol
InChI Key: OXTSQYYVINKIRH-UHFFFAOYSA-N
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Description

“1-(6-Aminopyridin-2-yl)ethanol” is a chemical compound with the linear formula C7H10O1N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “1-(6-Aminopyridin-2-yl)ethanol” is represented by the linear formula C7H10O1N2 . The InChI key is OXTSQYYVINKIRH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-Aminopyridin-2-yl)ethanol” include its solid form and its InChI key OXTSQYYVINKIRH-UHFFFAOYSA-N . Its molecular weight is 138.17 g/mol.

Scientific Research Applications

Pharmacological Research

1-(6-Aminopyridin-2-yl)ethanol: is a compound that plays a significant role in the synthesis of piperidine derivatives, which are crucial in the pharmaceutical industry . These derivatives are found in various classes of pharmaceuticals and have been the subject of extensive research for their potential as therapeutic agents. The compound’s structure allows for the development of new drugs with improved efficacy and safety profiles.

Material Science

In material science, 1-(6-Aminopyridin-2-yl)ethanol can be used to create functional polymers with thermoresponsive properties . These polymers exhibit upper critical solution temperature (UCST) behavior, making them suitable for applications in smart materials and coatings that respond to temperature changes.

Chemical Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity . Its presence in synthetic pathways can lead to the development of novel compounds with unique properties, which can be further explored for various chemical applications.

Analytical Chemistry

1-(6-Aminopyridin-2-yl)ethanol: is utilized in analytical chemistry for the synthesis of reagents and standards used in NMR, HPLC, LC-MS, and UPLC techniques . These applications are essential for the qualitative and quantitative analysis of substances in complex mixtures.

Biochemistry

In biochemistry, the compound is involved in the study of enzyme reactions and biochemical pathways . It can act as a precursor or an intermediate in the synthesis of biomolecules, aiding in the understanding of biological processes at the molecular level.

Environmental Applications

The compound’s derivatives can be incorporated into polymers with tunable UCST behavior in water/alcohol mixtures, which have potential environmental applications . These materials can be designed to respond to environmental stimuli, making them useful in the development of eco-friendly products.

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that “1-(6-Aminopyridin-2-yl)ethanol” has hazard classifications of Aquatic Chronic 1 and Eye Irrit. 2. The precautionary statements include P264, P273, P280, P337 + P313, P391, and P501 .

Mechanism of Action

Target of Action

It is known that the compound is a derivative of 2,6-diaminopyridine . Diaminopyridine-based compounds are often found in drugs or bioactive molecules . The piperazine moiety, which is similar to the pyridine ring in 1-(6-Aminopyridin-2-yl)ethanol, is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Mode of Action

Based on its structural similarity to 2,6-diaminopyridine-based compounds, it can be inferred that it may interact with its targets in a similar manner . The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.

Biochemical Pathways

It is known that diaminopyridine-based compounds can affect various biochemical pathways

Pharmacokinetics

The compound’s physicochemical properties such as its molecular weight (138167 Da), boiling point (4194±300 °C), and density (13±01 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It is known that diaminopyridine-based compounds can have various biological effects, including anti-fibrotic activities

Action Environment

The action of 1-(6-Aminopyridin-2-yl)ethanol can be influenced by various environmental factors. For instance, the compound’s thermoresponsive behavior can be tuned by varying the concentration of the compound solution, the nature of the alcohol, or the composition of the solvent mixture . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is used.

properties

IUPAC Name

1-(6-aminopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTSQYYVINKIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Aminopyridin-2-yl)ethanol

Synthesis routes and methods

Procedure details

To a solution of N-[6-(1-hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide (2.0 g, 9.6 mmol) in dioxane (20 mL) was added 9 N aqueous HCl (10 mL). The reaction mixture was warmed to 100° C. for 24 h. After cooling to 25° C., the solution was neutralized with solid NaOH until pH=9 and diluted with EtOAc (50 mL). The resulting mixture was washed with saturated aqeuous NaHCO3(2×30 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated. The resulting residue was dissolved in dichloromethane (10:1, 5 mL). Diethyl ether (10 mL) was added, and the solution was allowed to stand for 24 h. The resulting crystals were filtered and rinsed with diethyl ether (2×10 mL) to afford the above-titled intermediate as a white solid (0.65 g, 49%). 1H NMR (400 MHz, CDCl3), δ: 7.43 (t, J=7.5 Hz, 1H), 6.59 (d, J=7.3 Hz, 1H), 6.39 (d, J=8.1 Hz, 1H), 4.72 (q, J=6.3 Hz, 1H), 4.43 (bs, 2H), 4.21 (bs, 1H), 1.45 (d, J=6.3 Hz, 3H); LRMS (ESI): m/z: 139.1.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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